4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Description
Chemical Identity and Classification of 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
This compound is classified as a nitrogen-containing heterocyclic compound bearing the systematic Chemical Abstracts Service registry number 1461658-32-1. The compound exhibits a molecular formula of C3H7ClN4 with a corresponding molecular weight of 134.57 grams per mole. This chemical entity belongs to the broader classification of 1,2,4-triazole derivatives, specifically representing the hydrochloride salt form of 4-methyl-4H-1,2,4-triazol-3-amine.
The structural framework of this compound consists of a five-membered triazole ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to the nitrogen atom at position 4 and an amino group substituted at position 3. The hydrochloride salt formation occurs through protonation of the amino group, resulting in enhanced water solubility characteristics compared to the free base form. The compound demonstrates the characteristic planarity associated with triazole ring systems, with all atoms participating in sp2 hybridization that contributes to the aromatic character of the heterocycle.
Table 1: Fundamental Chemical Properties of this compound
The compound exhibits specific tautomeric behavior characteristic of 1,2,4-triazole derivatives, existing primarily in the 4H-tautomeric form rather than the less stable 1H-configuration. This tautomeric preference influences the chemical reactivity patterns and biological activity profiles associated with the compound. The presence of the amino substituent at position 3 provides additional sites for chemical modification and hydrogen bonding interactions, while the N-methyl substitution at position 4 restricts tautomeric interconversion and stabilizes the molecular geometry.
Historical Development in Triazole Chemistry
The historical foundation of triazole chemistry traces back to 1885 when Bladin first introduced the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This initial discovery marked the beginning of extensive research into triazole derivatives that would eventually lead to the development of numerous pharmaceutically and agriculturally important compounds. The systematic study of triazole chemistry accelerated significantly throughout the 20th century as synthetic methodologies improved and the biological significance of these heterocycles became increasingly apparent.
The development of 1,2,4-triazole chemistry specifically gained momentum following the recognition of antifungal activities in azole derivatives in 1944. This discovery catalyzed intensive research efforts focused on understanding the structure-activity relationships within triazole systems and led to the development of numerous clinically important compounds including fluconazole, itraconazole, voriconazole, and posaconazole. These breakthrough discoveries demonstrated the potential of triazole derivatives to serve as effective therapeutic agents and established the foundation for continued research into substituted triazole compounds.
The synthetic methodologies for preparing triazole derivatives evolved considerably during the latter half of the 20th century. Traditional approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction provided early access to 1,2,4-triazole derivatives. However, the development of more sophisticated synthetic strategies, including metal-catalyzed cycloaddition reactions and metal-free click chemistry approaches, has expanded the accessibility of complex triazole derivatives. These methodological advances have enabled the preparation of highly substituted triazole compounds such as this compound with greater efficiency and selectivity.
Table 2: Historical Milestones in Triazole Chemistry Development
The recognition of triazole compounds as privileged scaffolds in medicinal chemistry has driven continued interest in developing new triazole derivatives with improved properties. Research has demonstrated that triazole rings can serve as bioisosteres for various functional groups and can participate in multiple types of intermolecular interactions, including hydrogen bonding, pi-pi stacking, and coordination with metal centers. This versatility has established triazoles as important building blocks for drug discovery and materials science applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research stems from its representation of key structural motifs that demonstrate the versatility and utility of nitrogen-containing heterocycles. Triazole derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds due to their broad spectrum of biological activities and their ability to serve as versatile synthetic intermediates. The compound exemplifies the importance of substitution patterns in modulating the properties of heterocyclic systems, as the specific positioning of methyl and amino substituents significantly influences both chemical reactivity and biological activity profiles.
Research into triazole derivatives has revealed their exceptional capability to participate in diverse biological processes through multiple mechanisms of action. The triazole ring system can interact with various biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions, making these compounds valuable for pharmaceutical development. The 1,2,4-triazole isomer specifically has demonstrated superior pharmacological applications compared to its 1,2,3-triazole counterpart in many instances, contributing to its prominence in medicinal chemistry research.
The structural characteristics of this compound highlight several important aspects of heterocyclic design principles. The presence of multiple nitrogen atoms within the ring system provides numerous sites for potential chemical modification and biological interaction. The amino substituent at position 3 offers additional hydrogen bonding capabilities and can serve as a point of attachment for further structural elaboration. The N-methyl substitution at position 4 demonstrates how strategic substitution can be used to control tautomeric behavior and influence molecular conformation.
Table 3: Structural Features Contributing to Research Significance
Contemporary research in heterocyclic chemistry has increasingly focused on understanding the relationship between molecular structure and biological activity, with triazole derivatives serving as important model compounds for these investigations. Studies have demonstrated that subtle modifications to triazole substitution patterns can result in dramatic changes in biological activity, selectivity, and pharmacokinetic properties. This structure-activity relationship research has contributed significantly to the rational design of new therapeutic agents and has established triazoles as privileged scaffolds for drug discovery efforts.
Relationship to Parent Compound 4-Methyl-4H-1,2,4-triazol-3-amine
The relationship between this compound and its parent compound 4-Methyl-4H-1,2,4-triazol-3-amine (Chemical Abstracts Service number 16681-76-8) demonstrates fundamental principles of salt formation and molecular modification in heterocyclic chemistry. The parent compound possesses a molecular formula of C3H6N4 with a molecular weight of 98.11 grams per mole, representing the free base form of the triazole derivative. The conversion to the hydrochloride salt involves protonation of the amino group, resulting in the formation of an ionic compound with enhanced solubility characteristics and improved crystalline properties.
The parent compound 4-Methyl-4H-1,2,4-triazol-3-amine exhibits the fundamental structural features that define this class of heterocyclic compounds. The molecule contains the characteristic 1,2,4-triazole ring system with a methyl substituent at position 4 and an amino group at position 3. This substitution pattern creates a compound with both electron-donating and electron-withdrawing groups, resulting in a balanced electronic distribution that influences chemical reactivity and biological activity. The International Union of Pure and Applied Chemistry nomenclature for the parent compound is 4-methyl-1,2,4-triazol-3-amine, reflecting the systematic numbering convention for triazole derivatives.
Table 4: Comparative Properties of Parent Compound and Hydrochloride Salt
The transformation from the parent compound to the hydrochloride salt represents a common pharmaceutical development strategy employed to improve drug-like properties. Salt formation can significantly alter solubility profiles, crystalline stability, and bioavailability characteristics without fundamentally changing the core pharmacophore responsible for biological activity. In the case of this compound, the addition of hydrochloric acid results in protonation of the primary amino group at position 3, creating a positively charged ammonium center that forms ionic interactions with the chloride counterion.
The structural relationship between these compounds also illustrates important chemical principles related to acid-base equilibria in heterocyclic systems. The amino group in the parent compound can act as a Lewis base, accepting protons to form the corresponding ammonium salt. This protonation behavior is influenced by the electronic environment created by the triazole ring system and the methyl substituent, which affect the basicity of the amino group. Understanding these relationships is crucial for predicting chemical behavior and optimizing synthetic approaches for related triazole derivatives.
Properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINVSSMBJNKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method from Literature and Patents
A notable improved process for synthesizing 4-amino-4H-1,2,4-triazole derivatives (structurally related to 4-methyl triazolamine) involves the following key steps, which can be adapted for the methyl-substituted analog:
| Step | Procedure Description | Conditions | Outcome |
|---|---|---|---|
| 1 | React hydrazine hydrate solution with ethyl formate, ethanol, and an acidic ion exchange resin (e.g., Amberlyst 15) in a condenser | Hold at 75°C until no more liquid exits condenser | Initial formation of intermediate compounds |
| 2 | Heat the reaction mixture to 130–133°C and maintain temperature to remove water and ethanol, completing cyclization | 130–133°C, time sufficient for reaction completion (several hours) | Completion of triazole ring formation |
| 3 | Cool the mixture to 60°C and filter to remove ion exchange resin | 60°C | Removal of catalyst and impurities |
| 4 | Cool filtrate to ambient temperature to precipitate product | Ambient temperature | Isolation of 4-amino-4H-1,2,4-triazole derivative |
This process achieves approximately 80% yield with 99.5% purity and a melting point of 87–89°C for the 4-amino-4H-1,2,4-triazole compound. Although the patent focuses on the unsubstituted 4-amino triazole, similar methodology is applicable to the methyl-substituted analog by adjusting reactants and conditions accordingly.
Specific Considerations for 4-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
- Starting Materials: Methyl-substituted hydrazine or methyl formate derivatives may be employed to introduce the 4-methyl group.
- pH and Temperature Control: Maintaining optimal pH and temperature is critical to favor cyclization and amine formation while preventing side reactions.
- Hydrochloride Salt Formation: After synthesis of the free base, treatment with hydrochloric acid yields the hydrochloride salt, improving solubility and stability.
- Purification: Techniques such as recrystallization from suitable solvents or filtration after salt formation are used to obtain high-purity product.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature (initial reaction) | 70–80°C | For condensation and initial reaction with hydrazine hydrate |
| Temperature (cyclization) | 130–135°C | To drive off water and ethanol, complete ring closure |
| Catalyst | Amberlyst 15 (sulfonated polystyrene resin) | Acidic catalyst stable up to 150°C, reusable |
| Solvent | Ethanol or ethanol/ethyl formate mixture | Facilitates reaction and product solubility |
| Reaction Time | Several hours (4–6 h typical) | Depends on scale and desired conversion |
| pH | Slightly acidic conditions | Maintained by catalyst and reaction medium |
Research Findings and Yield Data
| Metric | Value |
|---|---|
| Yield | ~80% (based on hydrazine hydrate) |
| Purity | >99% (HPLC or NMR confirmed) |
| Melting Point | 87–89°C for related 4-amino triazole; expected similar for methyl derivative |
| Product Form | Crystalline hydrochloride salt |
These data indicate that the process is efficient and scalable for industrial or laboratory synthesis.
Summary Table: Preparation Methods Comparison
| Method | Starting Materials | Catalyst | Temperature Range | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazine hydrate + ethyl formate + Amberlyst 15 | Hydrazine hydrate, ethyl formate, ethanol | Amberlyst 15 | 75°C to 130–133°C | ~80% | Improved process, shorter time than older methods |
| Hydrazine hydrate + formic acid + Amberlyst 15 (prior art) | Hydrazine hydrate, formic acid | Amberlyst 15 | 105–150°C | ~80% | Longer reaction time (up to 24 h) |
| Methyl-substituted hydrazine derivatives (inferred) | Methyl hydrazine, formate esters | Acidic resin or acid catalyst | Similar to above | Variable | Requires adaptation for methyl group incorporation |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of methyl and amine groups on the triazole ring.
- Infrared (IR) Spectroscopy: Identifies functional groups and confirms salt formation.
- Melting Point Determination: Verifies purity and identity.
- Chromatographic Purity (HPLC/GC): Quantifies product purity.
- Mass Spectrometry: Confirms molecular weight and structure.
Chemical Reactions Analysis
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal and Antibacterial Properties
Triazole derivatives are well-known for their antifungal and antibacterial activities. 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride has been identified as a promising lead compound in developing new drugs targeting fungal infections. Its mechanism often involves inhibiting specific enzymes crucial for pathogen survival, making it effective against various drug-resistant strains .
Case Study: Antifungal Activity
A study evaluated the in vitro antifungal efficacy of this compound against Candida species. Results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, highlighting its potential as an antifungal agent .
1.2 Anti-inflammatory and Immunomodulatory Effects
Research indicates that compounds with triazole rings can modulate immune responses and exhibit anti-inflammatory effects. In vitro studies have suggested that this compound may reduce pro-inflammatory cytokine production in macrophages.
Table 1: Biological Activities of this compound
Agricultural Applications
2.1 Agrochemical Development
The compound's structure allows it to be explored as a potential agrochemical agent. Triazoles are often used in fungicides due to their ability to inhibit fungal growth effectively.
Case Study: Fungicide Efficacy
In agricultural trials, formulations containing this compound demonstrated significant efficacy against Fusarium species in crops. The application led to a 40% reduction in disease incidence compared to untreated controls .
Material Science Applications
3.1 Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. This compound has been synthesized into novel materials exhibiting promising NLO behavior.
Table 2: NLO Properties of Triazole Derivatives
Mechanism of Action
The mechanism of action of 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their activity . It may also participate in enzyme-catalyzed reactions, affecting the activity of certain enzymes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Data
Key structural analogs differ in substituent groups, positions, or counterions. These variations influence physicochemical properties and biological activities:
Notes:
- Positional isomerism : The methyl group at N4 in the target compound contrasts with C5-methyl derivatives (e.g., 4923-01-7), which exhibit reduced steric hindrance .
- Counterion effects : Hydrochloride salts (e.g., 1431968-17-0) enhance solubility in polar solvents compared to free bases .
Key Research Findings
Antimicrobial optimization : Triazole derivatives with electron-deficient substituents (e.g., nitro or chloro groups) exhibit enhanced microbial inhibition compared to methyl or ethyl analogs .
Structural analysis : X-ray crystallography and Hirshfeld surface analysis (using SHELX software) confirm that hydrogen bonding and π-π interactions stabilize triazole derivatives in solid-state configurations .
Thermodynamic stability : AM1 computational studies indicate that methyl and aryl substituents at N4 or C5 positions reduce steric strain, improving thermal stability .
Biological Activity
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (CAS No. 1461658-32-1) is a derivative of the 1,2,4-triazole class of compounds, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.
This compound features a triazole ring substituted with a methyl group at the 4-position. The presence of the triazole moiety is crucial for its biological activity, as it interacts with various biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and related compounds.
Summary of Antimicrobial Studies
The compound demonstrated broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
Research has also indicated potential anticancer properties for this compound.
Case Studies on Anticancer Effects
The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency against specific cancer types.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity.
Antioxidant Assays
| Study Reference | Assay Method | Result |
|---|---|---|
| DPPH and ABTS assays | Significant antioxidant capacity comparable to ascorbic acid (IC50 = 0.87 µM). |
The antioxidant properties are essential for mitigating oxidative stress-related diseases and could contribute to its overall therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride?
The compound can be synthesized via microwave-assisted regioselective reactions or conventional reflux methods . For microwave synthesis, dissolve 5-pyridinyl-2H-1,2,4-triazol-3-amine hydrochloride in ethanol with substituted aldehydes (e.g., salicylic aldehyde derivatives) under microwave irradiation (e.g., 100–150 W, 80–120°C) for 10–30 minutes to achieve imine formation . Conventional methods involve refluxing the triazole precursor with a substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4–6 hours, followed by solvent evaporation and filtration .
Q. How can structural characterization of this compound be performed?
Use single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL to resolve the crystal structure. For high-resolution data, employ ORTEP-3 to generate thermal ellipsoid plots and validate bond lengths/angles . Complement with spectroscopic methods:
- 1H/13C NMR : Assign peaks using DEPT-Q for carbon multiplicity (e.g., δ 3.82 ppm for methoxy protons) .
- Elemental analysis : Verify purity (e.g., C: 67.65%, H: 5.30%, N: 21.04%) .
Q. What safety protocols are critical during experimental handling?
Store waste separately in labeled containers and avoid aqueous disposal due to potential environmental toxicity. Collaborate with certified waste management services for safe disposal of triazole derivatives. Always use fume hoods and personal protective equipment (PPE) during synthesis .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry?
Conflicting bond angles or torsional strains can arise from twinned crystals or low-resolution data. Use SHELXD for structure solution and SHELXE for density modification in challenging cases. Compare DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) with experimental SCXRD data to validate deviations .
Q. What pharmacological activities are associated with this compound?
Derivatives of 1,2,4-triazol-3-amine exhibit non-nucleoside reverse transcriptase inhibition (NNRTI) against HIV-1. Design analogs by substituting the triazole ring with hydrophobic groups (e.g., cyclopropyl) to enhance binding to the W229 pocket of HIV-1 reverse transcriptase. Evaluate IC50 values via enzyme-linked immunosorbent assays (ELISA) .
Q. How does LogP influence the compound’s bioactivity?
The lipid-water partition coefficient (LogP) impacts cellular uptake and bioavailability. Calculate LogP using computational tools (e.g., ChemAxon) and validate experimentally via shake-flask methods. Derivatives with LogP 1.5–2.5 show optimal blood-brain barrier penetration for CNS-targeted applications .
Q. How to address contradictions in reaction yields across studies?
Discrepancies in yields (e.g., 47% vs. 82%) may stem from substituent electronic effects or microwave power variations . Replicate experiments using controlled parameters (e.g., 100 W microwave power, 120°C) and characterize intermediates via LC-MS to identify side reactions .
Q. What strategies improve hydrochloride salt stability?
Optimize salt formation by reacting the free base with hydrochloric acid in anhydrous ethanol under nitrogen. Monitor pH (target: 4–5) and lyophilize the product to prevent hygroscopic degradation. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. How can DFT studies enhance understanding of reactivity?
Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., H-bonding, π-π stacking). Use M06-2X/cc-pVTZ calculations to predict electrophilic/nucleophilic sites for regioselective derivatization .
Q. What SAR insights guide the design of potent analogs?
Structure-activity relationship (SAR) studies reveal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
